8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-(2-Hydroxyethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a hydroxyethyl group and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like trifluoroperacetic acid for oxidation , reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets through its hydroxyethyl and azabicyclo groups. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxabicyclo[3.2.1]octan-3-ol
- 8-Azabicyclo[3.2.1]octa-1,3,6-trien-8-ol
- 3-Azabicyclo[3.2.1]octan-2-one
Uniqueness
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a hydroxyethyl group and an azabicyclo framework. This combination provides distinct chemical properties and reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-4-3-10-7-1-2-8(10)6-9(12)5-7/h7-9,11-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICDBTGLAIFPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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